molecular formula C20H21NO5S B2821605 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate CAS No. 476365-83-0

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate

Cat. No. B2821605
M. Wt: 387.45
InChI Key: FQAYCQKGXDAQSW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Specific physical and chemical properties such as boiling point, melting point, and density were not found in the available sources .

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis and structural elucidation of thiophene derivatives, including compounds similar in structure to ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate, have been extensively studied. These compounds are designed and synthesized for potential applications, such as anti-cancer agents. For example, a series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anti-cancer properties against various tumor cell lines, showcasing the significance of structural elucidation in the development of cytotoxic agents (Mohareb et al., 2016).

Mechanistic Insights into Cyclocondensation Reactions

The cyclocondensation reactions of thiophene derivatives offer mechanistic insights that are crucial for the synthesis of various compounds. For instance, the cyclocondensation of 2-aminothiophenols with 1,2-biselectrophiles in aqueous mediums leads to the formation of benzothiazole-2-carboxylates. This process, which deviates from Baldwin's rule, has been studied to understand the selectivity switch in the formation of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones (Dhameliya et al., 2017).

Antimicrobial Screening of Thiophene Derivatives

The synthesis of bifunctional thiophene derivatives and their subsequent evaluation for antimicrobial activities highlight the potential of such compounds in developing new antimicrobial agents. The key intermediates and their reactions with various reagents to afford different substituted thiophenes have shown promising antimicrobial activities, emphasizing the synthetic utility of these compounds (Abu‐Hashem et al., 2011).

Hydroamination and Biological Activity

Studies also involve the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing a synthetic method that could potentially be applied to the synthesis of complex molecules similar in nature to ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate. Such reactions have broad applications in organic synthesis and medicinal chemistry (Wang and Widenhoefer, 2004).

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(cyclopropanecarbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-3-24-20(23)17-11(2)16(27-19(17)21-18(22)13-5-6-13)9-12-4-7-14-15(8-12)26-10-25-14/h4,7-8,13H,3,5-6,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAYCQKGXDAQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate

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